Deoxy-Didroartemisinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Deoxy-Didroartemisinin is a derivative of Artemisinin . Artemisinin, also known as dihydroqinghaosu, artenimol or DHA, is a drug used to treat malaria . It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .

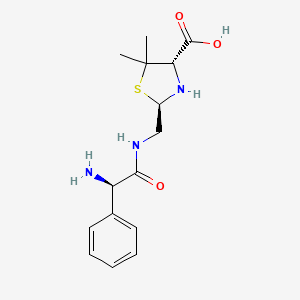

Molecular Structure Analysis

Artemisinins, including Deoxy-Didroartemisinin, have a sesquiterpene lactone structure . Their anti-microbial action relates to a characteristic endoperoxide moiety . The precise molecular structure of Deoxy-Didroartemisinin is not explicitly mentioned in the search results.Applications De Recherche Scientifique

Microbial and Mammalian Metabolism

- Deoxoartemisinin has been studied for its metabolism in microbial and mammalian systems, aiding future drug development. Three microbial metabolites and two rat plasma metabolites of deoxoartemisinin were identified, indicating its metabolic versatility and potential for varied biological activities (Khalifa et al., 1995).

Synthesis and Antimalarial Activity

- Research has focused on synthesizing deoxoartemisinin derivatives to enhance antimalarial activities. Studies found that certain derivatives were significantly more potent than artemisinin, a related compound, against drug-resistant strains of malaria (Ma et al., 2000).

Biogenesis of Novel Deoxysugars

- Deoxysugars, including deoxoartemisinin, play crucial roles in biological activities and have been extensively studied for their biosynthesis mechanisms. Understanding these mechanisms can offer insights into developing novel therapeutics (Liu & Thorson, 1994).

Impact on Cellular Processes

- Studies have shown that certain deoxy derivatives, like 14-deoxy-11,12-didehydroandrographolide, can induce cytotoxic effects by regulating genes associated with cell cycle arrest and inhibiting cell proliferation, demonstrating potential in cancer therapy (Tan et al., 2012).

DNA Sequencing Improvements

- Deoxy derivatives have been utilized to improve DNA sequencing methods. For example, deoxy-7-deazaguanosine triphosphate has been used in the dideoxy chain termination method, enhancing the sequencing of high GC content DNA (Mizusawa et al., 1986).

Stability and Decomposition Studies

- The stability of deoxoartemisinin under various conditions has been investigated, which is crucial for its effectiveness and storage. These studies include the stability of related compounds like dihydroartemisinin in different media, indicating how conditions like temperature and pH affect its efficacy (Parapini et al., 2015).

Anti-Biofilm Activity

- Deoxy derivatives, such as 14-deoxy-11,12-didehydroandrographolide, have shown significant anti-biofilm activity against bacteria like Pseudomonas aeruginosa. This highlights the potential of deoxoartemisinin derivatives in treating bacterial infections and inhibiting biofilm development (Majumdar et al., 2019).

Microbial Transformation

- Research into the microbial transformation of artemisinin by Aspergillus terreus led to the creation of 1-deoxyartemisinin and 4α-hydroxy-1-deoxyartemisinin, demonstrating the potential for producing novel derivatives via microbial methods (Yu et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

112419-27-9 |

|---|---|

Nom du produit |

Deoxy-Didroartemisinin |

Formule moléculaire |

C15H24O4 |

Poids moléculaire |

268.36 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

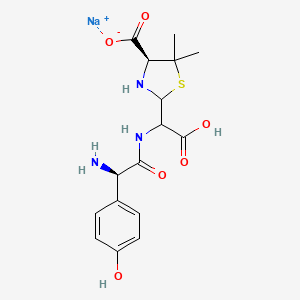

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)